molecular formula C10H12BrN3S B2696204 N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine CAS No. 1550158-48-9

N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B2696204
CAS No.: 1550158-48-9
M. Wt: 286.19
InChI Key: BJCPYDVMJNDTRI-UHFFFAOYSA-N
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Description

N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with an ethyl group and an amine group, along with a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This would include scaling up the reactions, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is unique due to the combination of its pyrazole and bromothiophene moieties, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-1-ethylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3S/c1-2-14-7-8(5-13-14)12-6-10-9(11)3-4-15-10/h3-5,7,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCPYDVMJNDTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(C=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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